molecular formula C18H26N2O3S B5805983 [4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone

[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone

Cat. No.: B5805983
M. Wt: 350.5 g/mol
InChI Key: PASJIOZLQLADMW-UHFFFAOYSA-N
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Description

[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone is a complex organic compound with a unique structure that combines a cyclopropylmethanone group with a piperazine ring substituted with a tert-butylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a tert-butylphenylsulfonyl chloride under basic conditions to form the sulfonylpiperazine intermediate. This intermediate is subsequently reacted with cyclopropylmethanone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropylmethanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its structural features make it a useful tool for investigating the binding affinities and mechanisms of action of piperazine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity. The cyclopropylmethanone group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, [4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone stands out due to its unique combination of a cyclopropylmethanone group with a piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-18(2,3)15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-5-14/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASJIOZLQLADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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